molecular formula C23H26FN3O2 B4579867 N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine

N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine

Cat. No. B4579867
M. Wt: 395.5 g/mol
InChI Key: GBGWEVIXWLGZSR-UHFFFAOYSA-N
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Description

The chemical compound is a complex organic molecule featuring a pyrazole ring substituted with fluorophenyl and methoxyphenyl groups, linked to a tetrahydropyran ring through a methylamine bridge. Its structure suggests potential interest in pharmaceutical chemistry and materials science due to the presence of heterocyclic components and functional groups that could impart unique chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves reductive amination processes, utilizing reducing agents like NaBH4/I2 in neutral conditions at room temperature (Bawa, Ahmad, & Kumar, 2009). This methodology can be adapted for the targeted compound, indicating a versatile approach for the synthesis of secondary amines from aldehydes or ketones, which are pivotal in producing biologically active molecules and intermediates for pharmaceuticals and fine chemicals.

Molecular Structure Analysis

The molecular structure of related compounds reveals significant insights into their conformation and spatial arrangement. For instance, X-ray crystallography studies on similar molecules have shown that they crystallize in specific space groups, allowing for detailed understanding of intramolecular and intermolecular interactions, which are crucial for their reactivity and stability (Hayvalı, Unver, & Svoboda, 2010).

Chemical Reactions and Properties

Compounds with a pyrazole core are known for participating in various chemical reactions, including condensation, cyclization, and nucleophilic substitution, offering a wide range of functionalization possibilities. Their reactivity is often dictated by the nature of substituents on the pyrazole ring, influencing their electronic properties and steric hindrance (Agekyan & Mkryan, 2015).

Scientific Research Applications

Chemical Synthesis and Molecular Structure

Research into molecules with complex structures similar to N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine often focuses on synthetic methodologies and structural analysis. For instance, studies on pyrazole and pyrazoline derivatives reveal their synthesis through various chemical reactions, highlighting the importance of these molecules as intermediates in organic synthesis (Bawa, Ahmad, & Kumar, 2009). Such compounds are studied for their structural characteristics, where crystallographic analysis can provide insights into molecular conformations, aiding in the design of new materials or drugs (Köysal, Işık, Sahin, & Palaska, 2005).

Biological Activities

Compounds structurally related to the queried molecule are frequently explored for their biological activities, including antibacterial, antifungal, and anticancer properties. Pyrazole derivatives, for instance, have been identified for their antitumor, antifungal, and antibacterial pharmacophore sites, offering potential as therapeutic agents (Titi et al., 2020). Such research underscores the relevance of these molecular frameworks in the development of new drugs and treatments.

Materials Science

On a materials science front, derivatives of complex molecules akin to N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine may be investigated for their properties and applications in novel materials. The modification of polymers with amine compounds to enhance their properties is one area of study, demonstrating how such molecules can impact the development of materials with specific characteristics for industrial, technological, or medical applications (Aly & El-Mohdy, 2015).

properties

IUPAC Name

N-[[3-(3-fluorophenyl)-1-(4-methoxyphenyl)pyrazol-4-yl]methyl]-N-methyloxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O2/c1-26(20-10-12-29-13-11-20)15-18-16-27(21-6-8-22(28-2)9-7-21)25-23(18)17-4-3-5-19(24)14-17/h3-9,14,16,20H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGWEVIXWLGZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN(N=C1C2=CC(=CC=C2)F)C3=CC=C(C=C3)OC)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine
Reactant of Route 2
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N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine
Reactant of Route 3
Reactant of Route 3
N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine
Reactant of Route 4
Reactant of Route 4
N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine
Reactant of Route 5
N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine
Reactant of Route 6
Reactant of Route 6
N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine

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